molecular formula C9H17O10P B13714073 Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate

Cat. No.: B13714073
M. Wt: 316.20 g/mol
InChI Key: KJQADXROFHHYNJ-JAGXHNFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and methylation. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate include:

Uniqueness

This compound is unique due to its specific functional groups and its role in proteomics research. Its solubility in water and its ability to act as a substrate for enzymes in the shikimate pathway make it particularly valuable for scientific research .

Properties

Molecular Formula

C9H17O10P

Molecular Weight

316.20 g/mol

IUPAC Name

methyl (2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate

InChI

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9-/m1/s1

InChI Key

KJQADXROFHHYNJ-JAGXHNFQSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC

Canonical SMILES

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC

Origin of Product

United States

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